4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N. It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzotrifluoride as the precursor.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of Grignard reagents, catalytic hydrogenation, and other advanced organic reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Coupling Reactions: Utilized in the formation of biaryl compounds through palladium-catalyzed coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite and cuprous bromide are used under controlled temperatures.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmospheres.
Major Products: The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in pharmaceutical and materials science .
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of electronegative fluorine and bromine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Shares the trifluoromethyl and bromine groups but lacks the nitrile and fluorine substituents.
4-Bromo-2-fluorobenzonitrile: Similar structure but without the trifluoromethyl group.
Uniqueness: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPDWUPGAOTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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